Cas no 2385935-19-1 (Benzoic acid, 5-chloro-3-fluoro-2-formyl-)

Benzoic acid, 5-chloro-3-fluoro-2-formyl- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 5-chloro-3-fluoro-2-formyl-
-
- インチ: 1S/C8H4ClFO3/c9-4-1-5(8(12)13)6(3-11)7(10)2-4/h1-3H,(H,12,13)
- InChIKey: SLBZHQROIMKROU-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC(Cl)=CC(F)=C1C=O
Benzoic acid, 5-chloro-3-fluoro-2-formyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022L9P-500mg |
5-Chloro-3-fluoro-2-formylbenzoic acid |
2385935-19-1 | 95% | 500mg |
$657.00 | 2025-02-13 | |
Aaron | AR022L9P-250mg |
5-Chloro-3-fluoro-2-formylbenzoic acid |
2385935-19-1 | 95% | 250mg |
$578.00 | 2025-02-13 |
Benzoic acid, 5-chloro-3-fluoro-2-formyl- 関連文献
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
Benzoic acid, 5-chloro-3-fluoro-2-formyl-に関する追加情報
Comprehensive Guide to Benzoic acid, 5-chloro-3-fluoro-2-formyl- (CAS No. 2385935-19-1): Properties, Applications, and Market Insights
Benzoic acid, 5-chloro-3-fluoro-2-formyl- (CAS No. 2385935-19-1) is a specialized aromatic compound that has garnered significant attention in pharmaceutical and agrochemical research. This halogen-substituted benzoic acid derivative is characterized by its unique molecular structure, featuring chloro, fluoro, and formyl functional groups. The presence of these substituents makes 5-chloro-3-fluoro-2-formylbenzoic acid particularly valuable for designing advanced intermediates in drug discovery and crop protection formulations.
The compound's chemical properties include a molecular weight of 202.57 g/mol and the IUPAC name 5-chloro-3-fluoro-2-formylbenzoic acid. Its structural features contribute to interesting reactivity patterns, especially in nucleophilic aromatic substitution reactions. Researchers have noted that the strategic placement of halogen atoms in chloro-fluoro-formyl benzoic acid derivatives enhances their potential as building blocks for more complex molecules. This characteristic aligns with current trends in fragment-based drug design, where such multifunctional intermediates are highly sought after.
In pharmaceutical applications, Benzoic acid, 5-chloro-3-fluoro-2-formyl- serves as a key precursor for developing kinase inhibitors and antimicrobial agents. Recent studies (2023-2024) highlight its utility in creating novel antibacterial compounds targeting resistant strains, addressing the global concern about antibiotic resistance. The compound's formyl group provides an excellent handle for subsequent derivatization through reductive amination or condensation reactions, making it valuable for combinatorial chemistry approaches.
The agrochemical sector has shown growing interest in fluorinated benzoic acid derivatives like this compound for developing next-generation herbicides and fungicides. The combination of chlorine and fluorine substituents often enhances bioavailability and target binding affinity in crop protection agents. With increasing regulatory pressures on conventional pesticides, researchers are exploring halogenated aromatic acids as potential alternatives with improved environmental profiles.
From a synthetic chemistry perspective, CAS 2385935-19-1 represents an interesting case study in regioselective halogenation and formylation reactions. Modern synthetic protocols often employ directed ortho-metalation strategies or palladium-catalyzed cross-coupling to achieve the precise substitution pattern seen in this molecule. These methods align with green chemistry principles that emphasize atom economy and reduced waste generation - key concerns in contemporary chemical manufacturing.
The market outlook for 5-chloro-3-fluoro-2-formylbenzoic acid appears promising, particularly in Asia-Pacific regions where pharmaceutical innovation is accelerating. Industry reports suggest growing demand for such fluorinated building blocks, with projected compound annual growth rates (CAGR) of 6-8% through 2028. This growth is driven by increased R&D spending in targeted therapies and the need for novel agrochemical solutions to address climate change-related pest pressures.
Quality control of Benzoic acid, 5-chloro-3-fluoro-2-formyl- typically involves HPLC analysis with UV detection, ensuring purity levels >98% for most research applications. Storage recommendations include protection from light and moisture at temperatures between 2-8°C to maintain stability. These handling protocols reflect broader industry standards for sensitive aromatic aldehydes and carboxylic acid derivatives.
Recent innovations in continuous flow chemistry have opened new possibilities for safer and more efficient production of compounds like CAS 2385935-19-1. Flow systems allow better control over exothermic halogenation steps and minimize decomposition of the formyl group - common challenges in batch synthesis. This technological advancement addresses two critical industry needs: process intensification and improved safety profiles for halogenation reactions.
Environmental considerations for halogenated benzoic acids have led to increased research into biodegradation pathways and eco-friendly disposal methods. While 5-chloro-3-fluoro-2-formylbenzoic acid itself isn't classified as environmentally hazardous, responsible stewardship includes proper waste management according to local regulations. Many manufacturers now provide detailed product stewardship guides to support safe handling throughout the chemical's lifecycle.
Future research directions for Benzoic acid, 5-chloro-3-fluoro-2-formyl- may explore its potential in materials science, particularly as a monomer for specialty polymers. The compound's multiple functional groups could enable novel polymer architectures with tailored properties. Additionally, its application in metal-organic frameworks (MOFs) is being investigated for gas storage and separation technologies - areas of intense interest for carbon capture and hydrogen economy applications.
For researchers sourcing CAS 2385935-19-1, verification of analytical data (including 1H NMR, 13C NMR, and HRMS spectra) is recommended to ensure compound identity and purity. Reputable suppliers typically provide comprehensive characterization data and can offer custom synthesis services for derivative preparation. The global nature of chemical supply chains makes quality assurance protocols particularly important for such specialized intermediates.
In conclusion, Benzoic acid, 5-chloro-3-fluoro-2-formyl- represents a versatile chemical building block with significant potential across multiple industries. Its unique combination of substituents enables diverse chemical transformations while addressing modern challenges in drug discovery and sustainable agriculture. As synthetic methodologies advance and application areas expand, this compound will likely maintain its relevance in cutting-edge chemical research and development.
2385935-19-1 (Benzoic acid, 5-chloro-3-fluoro-2-formyl-) 関連製品
- 2138234-99-6(Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate)
- 169136-42-9((2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one)
- 16656-50-1(Phosphonic Acid, P-(Aminophenylmethyl)-, Diethyl Ester, Hydrochloride (1:1))
- 2012815-39-1(8-(3-chloro-4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol)
- 1191268-97-9(1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene)
- 68603-87-2(OXALIC ACID)
- 1261479-98-4(5-Chloro-2-hydroxy-4-(3-(trifluoromethyl)phenyl)pyridine)
- 255730-18-8(Artemisone)
- 2228396-70-9(tert-butyl N-{3-1-(2-aminoethyl)cyclobutyl-4-chlorophenyl}carbamate)
- 554-87-0(3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester)




